4-Fluoro-2-methylbenzenesulfonic acid

Description

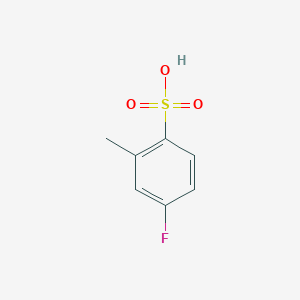

4-Fluoro-2-methylbenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a fluorine atom at the para position and a methyl group at the ortho position relative to the sulfonic acid group (–SO₃H) on the benzene ring. The methyl and fluoro substituents influence its electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

4-fluoro-2-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNUQHGZFFCYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-fluoro-2-methylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonic acids, carboxylic acids, and sulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

Medicine: The compound is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and binding affinity of the compound. These interactions play a crucial role in its effectiveness as a reagent and its applications in various fields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonic Acids and Derivatives

4-Fluoro-2-methylbenzenesulfonic Acid vs. 4-Chloro/Bromo Analogues

- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (CAS N/A): This brominated sulfonamide derivative exhibits biological activity and serves as a ligand in coordination chemistry.

- 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (CAS N/A): The chloro-substituted analogue shows similar applications but with lower electronegativity than fluorine, leading to differences in hydrogen bonding and solubility .

Key Functional Group Variations

- 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-49-6): Incorporates a fluorine atom on the sulfonamide phenyl ring. The electron-withdrawing fluoro group increases acidity of the sulfonamide proton (pKa ~1–2), enhancing its suitability as a catalyst or enzyme inhibitor .

- 4-Fluoro-2-methylbenzoic Acid (CAS 321-21-1): Replaces the sulfonic acid group with a carboxylic acid (–COOH). This substitution reduces water solubility but improves lipid solubility, affecting bioavailability in drug design .

Methyl-Substituted Sulfonic Acid Derivatives

Sulfonamide vs. Sulfonic Acid Derivatives

- Sulfonamides (e.g., ): These compounds feature a sulfonamide (–SO₂NH–) group instead of sulfonic acid. Sulfonamides are less acidic (pKa ~10) but exhibit enhanced hydrogen-bonding capabilities, making them prevalent in drug design (e.g., antimicrobial agents) .

- Sulfonic Acids : Stronger acids (pKa ~ -6 to -2) with superior water solubility, often used as surfactants or catalysts .

Biological Activity

4-Fluoro-2-methylbenzenesulfonic acid (CAS Number: 1736-03-0) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a methyl group attached to a benzene ring, along with a sulfonic acid functional group. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells. The compound's mechanism involves the suppression of the MAPK signaling pathway, which is crucial in mediating inflammatory responses.

2. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The MTT assay revealed that at concentrations below 10 μM, the compound did not significantly affect cell viability, indicating a favorable safety profile for further therapeutic exploration .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound, highlighting its potential applications in pharmacology:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Inflammatory Mediators

A study investigated the anti-inflammatory effects of this compound in a model of lipopolysaccharide (LPS)-induced lung injury. The compound was administered at different concentrations, revealing a dose-dependent reduction in IL-6 and IL-8 levels. The lead compound demonstrated an inhibition rate exceeding that of traditional anti-inflammatory drugs like indomethacin, showcasing its potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.